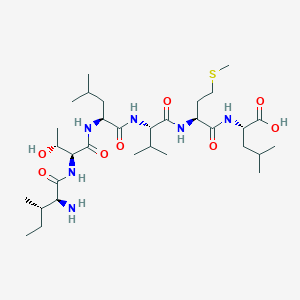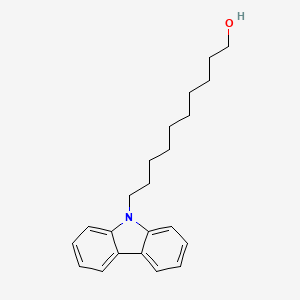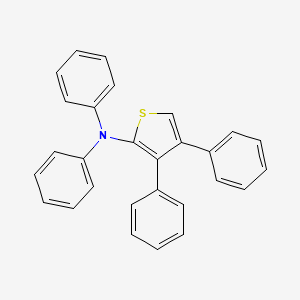![molecular formula C26H16N4O6 B14250082 4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one CAS No. 228086-33-7](/img/structure/B14250082.png)
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one is a complex organic compound characterized by the presence of nitrophenyl and phthalazinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenol with 4-bromonitrobenzene to form 4-(4-nitrophenoxy)nitrobenzene. This intermediate is then reacted with 4-nitrophenylhydrazine to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow reactors and automated systems for better control over reaction parameters.
化学反应分析
Types of Reactions
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Reduction: 4-[4-(4-Aminophenoxy)phenyl]-2-(4-aminophenyl)phthalazin-1(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions.
科学研究应用
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its complex structure and functional groups.
作用机制
The mechanism of action of 4-[4-(4-nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions .
相似化合物的比较
Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share a similar nitrophenoxyphenyl structure but differ in the triazole moiety.
Nitroscanate: An anthelmintic drug with a similar nitrophenoxy structure but different functional groups.
Uniqueness
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other nitrophenoxy derivatives.
属性
CAS 编号 |
228086-33-7 |
|---|---|
分子式 |
C26H16N4O6 |
分子量 |
480.4 g/mol |
IUPAC 名称 |
4-[4-(4-nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1-one |
InChI |
InChI=1S/C26H16N4O6/c31-26-24-4-2-1-3-23(24)25(27-28(26)18-7-9-19(10-8-18)29(32)33)17-5-13-21(14-6-17)36-22-15-11-20(12-16-22)30(34)35/h1-16H |
InChI 键 |
WPQKZHQRJOIRAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)
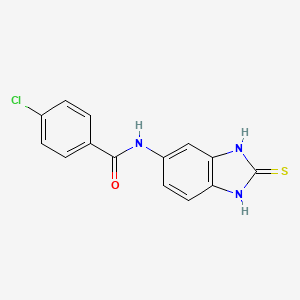
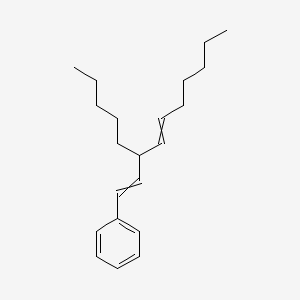
![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)
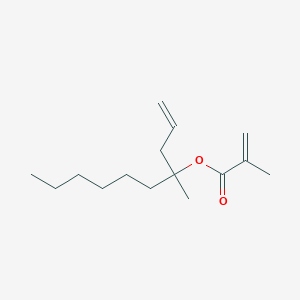
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)
![[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14250039.png)
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)
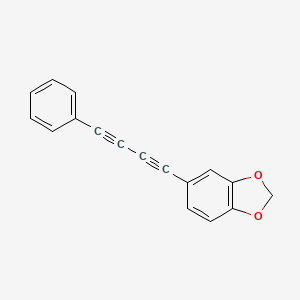
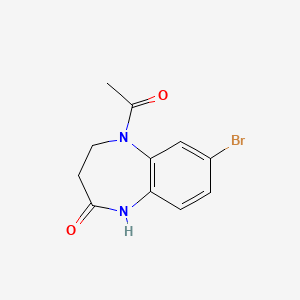
![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
